Cas no 1803818-62-3 (2,6-Dimethoxy-3-iodomandelic acid)

2,6-Dimethoxy-3-iodomandelic acid 化学的及び物理的性質
名前と識別子
-
- 2,6-Dimethoxy-3-iodomandelic acid
-
- インチ: 1S/C10H11IO5/c1-15-6-4-3-5(11)9(16-2)7(6)8(12)10(13)14/h3-4,8,12H,1-2H3,(H,13,14)
- InChIKey: OSPSMCUTKFYIJC-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=C1OC)C(C(=O)O)O)OC
計算された属性
- せいみつぶんしりょう: 337.96512 g/mol
- どういたいしつりょう: 337.96512 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76
- ぶんしりょう: 338.10
- 疎水性パラメータ計算基準値(XlogP): 1.4
2,6-Dimethoxy-3-iodomandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015027349-250mg |
2,6-Dimethoxy-3-iodomandelic acid |
1803818-62-3 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
Alichem | A015027349-1g |
2,6-Dimethoxy-3-iodomandelic acid |
1803818-62-3 | 97% | 1g |
1,534.70 USD | 2021-06-17 | |
Alichem | A015027349-500mg |
2,6-Dimethoxy-3-iodomandelic acid |
1803818-62-3 | 97% | 500mg |
790.55 USD | 2021-06-17 |
2,6-Dimethoxy-3-iodomandelic acid 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2,6-Dimethoxy-3-iodomandelic acidに関する追加情報
Recent Advances in the Study of 2,6-Dimethoxy-3-iodomandelic Acid (CAS: 1803818-62-3)
In recent years, the compound 2,6-Dimethoxy-3-iodomandelic acid (CAS: 1803818-62-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, including drug development and biochemical studies. The following research brief provides an overview of the latest findings related to this compound, highlighting its synthesis, properties, and potential therapeutic applications.
The synthesis of 2,6-Dimethoxy-3-iodomandelic acid has been a focal point of recent studies. Researchers have developed optimized protocols to achieve high yields and purity, which are critical for its application in pharmaceutical research. The compound's iodine moiety, in particular, has been explored for its role in facilitating radiolabeling, making it a valuable tool in imaging and diagnostic applications. Recent publications have detailed innovative synthetic routes that minimize by-products and enhance scalability, addressing previous challenges in its production.
Beyond its synthetic utility, 2,6-Dimethoxy-3-iodomandelic acid has been investigated for its biological activity. Preliminary studies suggest that it may interact with specific enzymatic pathways, potentially modulating metabolic processes. For instance, its structural similarity to certain endogenous metabolites has prompted investigations into its role as an enzyme inhibitor or activator. These findings open new avenues for its use in targeted therapies, particularly in diseases where metabolic dysregulation is a key factor.
In the context of drug development, the compound's pharmacokinetic properties have been a subject of interest. Recent in vitro and in vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding its potential as a drug candidate or a biochemical probe. Notably, the compound has demonstrated favorable stability under physiological conditions, which enhances its suitability for further preclinical evaluation.
Looking ahead, the research community is keen to explore the broader implications of 2,6-Dimethoxy-3-iodomandelic acid in medicine. Collaborative efforts between chemists, biologists, and pharmacologists are expected to uncover novel applications, particularly in the realms of personalized medicine and precision therapeutics. As the body of evidence grows, this compound is poised to become a cornerstone in the development of next-generation pharmaceutical agents.
1803818-62-3 (2,6-Dimethoxy-3-iodomandelic acid) 関連製品
- 2470440-56-1((1,3-oxazol-4-yl)methanethiol hydrochloride)
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
- 3419-32-7(Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate)
- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)
- 68850-07-7(1,2-Bis(1-hydroxyethyl)benzene)
- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)
- 1821679-30-4(4,4,4-trifluoro-3,3-dimethylbutan-1-ol)
- 909128-54-7((R)-3-aminotetrahydrothiophene 1,1-dioxide)
- 1797981-32-8(3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide)
- 1806279-33-3(Ethyl 3-cyano-2-trifluoromethoxy-5-(trifluoromethyl)benzoate)



